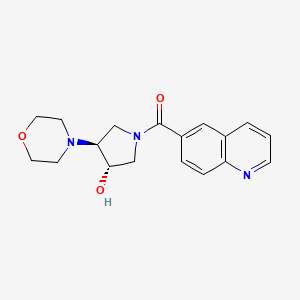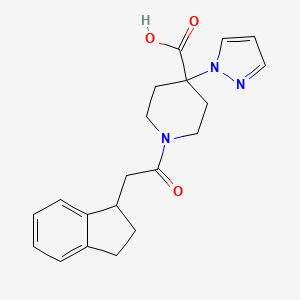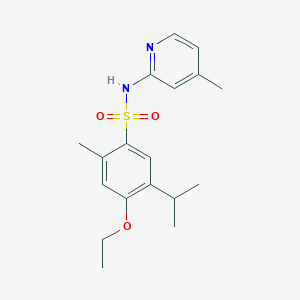![molecular formula C20H15N3O2 B5350613 2-{5-[3-(benzyloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5350613.png)
2-{5-[3-(benzyloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{5-[3-(benzyloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine is a chemical compound that has gained significant interest in the scientific research community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-{5-[3-(benzyloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine is not fully understood. However, studies have shown that it may exert its anti-cancer and anti-inflammatory effects by inhibiting the activity of specific enzymes such as COX-2 and MMPs (Matrix Metalloproteinases).
Biochemical and physiological effects:
Studies have shown that this compound may have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the migration and invasion of cancer cells. It has also been shown to reduce inflammation and to have neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-{5-[3-(benzyloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine in lab experiments is its potential as a selective COX-2 inhibitor. This makes it a promising candidate for the development of new anti-inflammatory drugs. However, one of the limitations of using this compound is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Future Directions
There are several future directions for the study of 2-{5-[3-(benzyloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine. One of the directions is to further investigate its potential as a selective COX-2 inhibitor and as a drug candidate for the treatment of various inflammatory diseases. Another direction is to explore its potential as a fluorescent probe for the detection of metal ions. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its synthesis method for improved bioavailability and efficacy.
In conclusion, this compound is a chemical compound with promising potential for various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand and optimize the potential of this compound.
Synthesis Methods
The synthesis of 2-{5-[3-(benzyloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine involves the reaction of 3-(benzyloxy)benzohydrazide with ethyl pyruvate in the presence of acetic anhydride and catalytic amounts of sulfuric acid. The resulting product is then treated with pyridine in the presence of triethylamine to yield the final product.
Scientific Research Applications
2-{5-[3-(benzyloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine has been studied for its potential applications in various fields including medicinal chemistry, pharmacology, and materials science. In medicinal chemistry, this compound has shown promising results as a potential anti-cancer agent and as a drug candidate for the treatment of Alzheimer's disease. In pharmacology, it has been studied for its potential as a selective COX-2 inhibitor and as a potential anti-inflammatory agent. In materials science, this compound has been studied for its potential applications in OLEDs (Organic Light Emitting Diodes) and as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
5-(3-phenylmethoxyphenyl)-3-pyridin-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2/c1-2-7-15(8-3-1)14-24-17-10-6-9-16(13-17)20-22-19(23-25-20)18-11-4-5-12-21-18/h1-13H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJIWUIHPGJBNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=NC(=NO3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(diphenylmethyl)-4-[3-(2-furyl)acryloyl]piperazine hydrochloride](/img/structure/B5350557.png)
![5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}methyl)-N-isopropyl-2-pyrimidinamine](/img/structure/B5350560.png)
![5-bromo-N-[4-(N-{[2-(4-tert-butylphenyl)cyclopropyl]carbonyl}ethanehydrazonoyl)phenyl]-2-furamide](/img/structure/B5350573.png)
![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-isonicotinoyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5350574.png)


![(3aR*,7aS*)-2-[2-(1H-imidazol-2-yl)benzoyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5350611.png)


![rel-(4aS,8aR)-6-(1,3-benzodioxol-5-ylcarbonyl)-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5350627.png)
![2-[(4-tert-butylbenzoyl)amino]-3-(3-nitrophenyl)acrylic acid](/img/structure/B5350632.png)

![3-{2-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-2-(5,6-dimethyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5350653.png)